1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole-4-carboxylic acid;hydrochloride
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Overview
Description
1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole-4-carboxylic acid;hydrochloride is an organic compound with the molecular formula C7H13N. It is also known as octahydrocyclopenta[c]pyrrole hydrochloride. This compound is a heterocyclic amine, characterized by a bicyclic structure that includes a pyrrole ring fused to a cyclopentane ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
The preparation of 1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole-4-carboxylic acid;hydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of N-phenylpropanamide under basic conditions to form the desired bicyclic structure. The reaction typically uses solvents such as ethanol or dimethylformamide and requires heating to facilitate the cyclization process .
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The compound is usually purified through recrystallization or distillation techniques to remove any impurities .
Chemical Reactions Analysis
1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole-4-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole-4-carboxylic acid;hydrochloride can be compared with other similar compounds, such as:
3-Azabicyclo[3.3.0]octane: This compound has a similar bicyclic structure but differs in its functional groups and reactivity.
Cyclopenta[c]pyrrole: Another related compound with a similar core structure but different substituents and chemical properties
The uniqueness of this compound lies in its specific bicyclic structure and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)6-2-1-5-3-9-4-7(5)6;/h5-7,9H,1-4H2,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGHCSGFMJLPRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CNC2)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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